LEVOCABASTINE HYDROCHLORIDE
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Overview
Description
Levocabastine hydrochloride is a selective second-generation histamine H1 receptor antagonist. It was discovered at Janssen Pharmaceutica in 1979 and is primarily used for the treatment of allergic conjunctivitis and rhinitis . This compound is known for its high specificity and potency in blocking histamine receptors, making it effective in alleviating symptoms of allergies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of levocabastine hydrochloride involves several steps, starting from commercially available and optically pure epoxide. The process includes the preparation of key intermediates without chiral resolution and effective detosylation . The overall yield of the synthesis is approximately 14.2%, with a purity greater than 99.5% .
Industrial Production Methods
Industrial production of this compound follows a practical and sustainable method that does not require chromatographic purification. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Levocabastine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process.
Reduction Reactions: Used in the preparation of intermediates.
Oxidation Reactions: Less common but can occur under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like alkyl halides and bases.
Reduction Reactions: Typically use reducing agents such as sodium borohydride.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate.
Major Products
The major product of these reactions is this compound itself, with intermediates formed during the synthesis process .
Scientific Research Applications
Levocabastine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying histamine receptor antagonists.
Biology: Helps in understanding the role of histamine in allergic responses.
Medicine: Applied in the treatment of allergic conjunctivitis and rhinitis.
Industry: Utilized in the formulation of ophthalmic and nasal spray products
Mechanism of Action
Levocabastine hydrochloride works by selectively binding to histamine H1 receptors, preventing histamine from exerting its effects. This action inhibits the release of chemical mediators from mast cells and reduces the chemotaxis of polymorphonuclear leukocytes and eosinophils . Additionally, levocabastine binds to neurotensin 2 receptors, acting as a neurotensin agonist, which can induce some degree of analgesia .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation H1 receptor antagonist used for similar indications.
Loratadine: Known for its long-lasting effects and minimal sedation.
Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.
Uniqueness
Levocabastine hydrochloride is unique due to its high specificity for histamine H1 receptors and its additional action on neurotensin 2 receptors, which is not commonly seen in other antihistamines .
By understanding the detailed aspects of this compound, researchers and medical professionals can better appreciate its applications and benefits in various fields.
Properties
Molecular Formula |
C26H30ClFN2O2 |
---|---|
Molecular Weight |
457 g/mol |
IUPAC Name |
(3R,4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m0./s1 |
InChI Key |
OICFWWJHIMKBCD-SIVZACIGSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
Pictograms |
Irritant |
Synonyms |
1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid Bilina lévophta levocabastine levocabastine hydrochloride levophta livocab livostin |
Origin of Product |
United States |
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